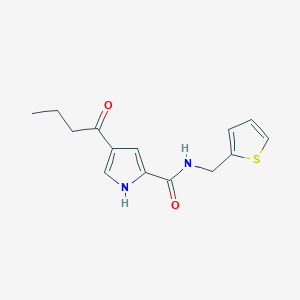

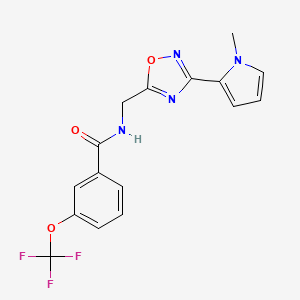

![molecular formula C22H14N4O B3016840 2-((6H-indolo[2,3-b]quinoxalin-6-yl)methyl)benzo[d]oxazole CAS No. 111756-98-0](/img/structure/B3016840.png)

2-((6H-indolo[2,3-b]quinoxalin-6-yl)methyl)benzo[d]oxazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-((6H-indolo[2,3-b]quinoxalin-6-yl)methyl)benzo[d]oxazole is a useful research compound. Its molecular formula is C22H14N4O and its molecular weight is 350.381. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antibacterial Activities

A study conducted by Murthy et al. (2011) synthesized derivatives of methyl-4-((substituted phenyl) [6H-indolo(2,3-b)quinoxalin-6yl]methylamino)benzoate and tested them for antibacterial activity against various bacterial strains. Certain compounds showed potent inhibitory activity, indicating potential as antibacterial agents (Murthy et al., 2011).

Synthesis Techniques

Avula et al. (2015) detailed the microwave-assisted synthesis of a series of 2-{(6H-indolo[2,3-b]quinoxalin-6-yl)methyl}-5-aryl-1,3,4-oxadiazoles. The study emphasizes the rapid synthesis and high yield of products at lower operating temperatures compared to traditional methods, making it a more efficient process (Avula et al., 2015).

Cyclization Techniques

Boraei et al. (2020) reported the synthesis of nitrogen and sulfur heterocyclic systems by linking four rings: indole, 1,2,4-triazole, pyridazine, and quinoxaline. This study highlights a novel cyclization approach, demonstrating the potential for creating diverse heterocyclic compounds (Boraei et al., 2020).

Cytotoxicity and Antiviral Activity

Shibinskaya et al. (2010) synthesized new 6-(2-aminoethyl)-6H-indolo[2,3-b]quinoxalines and evaluated them for cytotoxicity, antiviral activity, and interferon-inducing ability. The findings suggest these compounds have low toxicity but potent interferon inducers and antiviral properties (Shibinskaya et al., 2010).

Synthesis of Novel Derivatives

Avula et al. (2012) developed a series of new 6H-indolo[2,3-b]quinoxaline derivatives, which were tested for their cytotoxic effect against various human cancer cell lines. The study presents an innovative synthesis method and provides insights into the cytotoxicity of these derivatives (Avula et al., 2012).

Intercalation with DNA

Moorthy et al. (2013) explored the interaction of 6H-indolo[2,3-b]quinoxalines with DNA and proteins. The study found that these compounds predominantly exert their pharmacological action through DNA intercalation, and the thermal stability of the complex is influenced by substituents on the quinoxaline nucleus (Moorthy et al., 2013).

Orientations Futures

Given the interesting biological properties of 6H-indolo[2,3-b]quinoxalines, there is a need to prepare more and more new compounds based on the indolo[2,3-b]quinoxaline skeleton for evaluating their antibiotic and cytotoxic activity . Future research could focus on exploring the potential applications of these compounds in medicine, particularly in the treatment of various diseases.

Mécanisme D'action

Target of Action

The primary target of the compound 2-((6H-indolo[2,3-b]quinoxalin-6-yl)methyl)benzo[d]oxazole, also known as 2-(indolo[3,2-b]quinoxalin-6-ylmethyl)-1,3-benzoxazole, is DNA . This compound is an analogue of a natural cytotoxic agent ellipticine isolated from Ochrosia elliptica, which is capable of non-covalent binding to a DNA molecule .

Mode of Action

The compound exerts its action predominantly through DNA intercalation . This means that the compound inserts itself between the base pairs in the DNA helix, causing disruption in the normal functioning of the DNA. This disruption can lead to a decrease or complete disappearance of the cytotoxic effect in relation to all types of cancer, except for Burkitt lymphoma, which is viral .

Biochemical Pathways

It is known that various 6-substituted 6h-indolo[2,3-b]quinoxalines exhibit antiviral activity against vaccinia virus and indian vesiculovirus . In addition, high interferon-inducing activity with low toxicity is described for some 6-substituted 6H-indolo[2,3-b]quinoxalines .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its interaction with DNA. By intercalating into the DNA structure, the compound disrupts normal DNA function, which can lead to cell death, particularly in cancer cells .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. To reduce the competing reaction rate, alkylation of 6H-indolo[2,3-b]quinoxaline with phenacyl bromides containing electron-withdrawing substituents was carried out at 40°C in the presence of equivalent amounts of potassium carbonate .

Analyse Biochimique

Biochemical Properties

It is known that the compound is capable of non-covalent binding to a DNA molecule . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in DNA replication and transcription.

Cellular Effects

It has been suggested that the compound may have cytotoxic effects, particularly against certain types of cancer cells . It is also known that the compound can exhibit antiviral activity against various viruses .

Molecular Mechanism

It is known that the compound can bind non-covalently to DNA . This suggests that it may interfere with DNA replication and transcription, potentially leading to cell death.

Propriétés

IUPAC Name |

2-(indolo[3,2-b]quinoxalin-6-ylmethyl)-1,3-benzoxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14N4O/c1-5-11-18-14(7-1)21-22(25-16-9-3-2-8-15(16)24-21)26(18)13-20-23-17-10-4-6-12-19(17)27-20/h1-12H,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNLKUQRRBYSCNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3N2CC5=NC6=CC=CC=C6O5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-2-(1H-benzo[d]imidazol-2-yl)-N-(4-bromobenzylidene)aniline](/img/structure/B3016757.png)

![ethyl 1-(4-chlorophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B3016759.png)

![2-[(4-Bromophenyl)methylsulfanyl]-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B3016763.png)

![3-{[(3-fluorobenzyl)oxy]methyl}-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/no-structure.png)

![3-benzyl-1,7-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3016770.png)

![2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)propanoic acid](/img/structure/B3016779.png)

![N-(2,5-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B3016780.png)